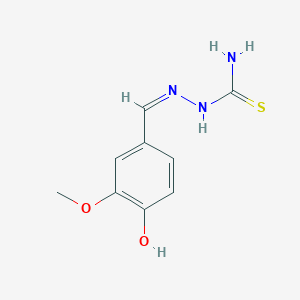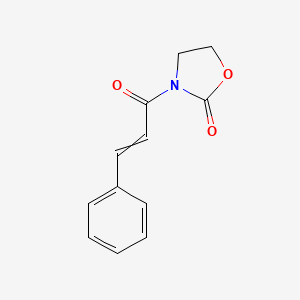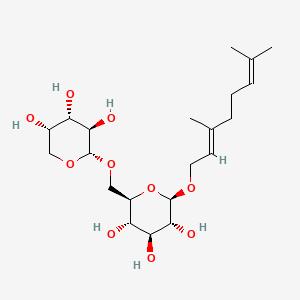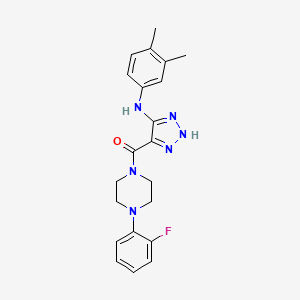![molecular formula C28H26FN5O2S B14103435 1-((4-fluorobenzyl)thio)-N-isopropyl-4-(4-methylbenzyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B14103435.png)
1-((4-fluorobenzyl)thio)-N-isopropyl-4-(4-methylbenzyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-((4-fluorobenzyl)thio)-N-isopropyl-4-(4-methylbenzyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide is a complex organic compound that belongs to the class of triazoloquinazolines This compound is characterized by its unique structure, which includes a triazole ring fused with a quinazoline moiety, along with various substituents such as fluorobenzyl, isopropyl, and methylbenzyl groups
准备方法
The synthesis of 1-((4-fluorobenzyl)thio)-N-isopropyl-4-(4-methylbenzyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the following steps:
Formation of the Triazole Ring: The triazole ring is synthesized using a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.
Quinazoline Ring Formation: The quinazoline moiety is formed through a series of condensation reactions involving anthranilic acid derivatives and formamide.
Introduction of Substituents: The fluorobenzyl, isopropyl, and methylbenzyl groups are introduced through nucleophilic substitution reactions using appropriate halides and thiols.
Final Coupling: The final step involves coupling the triazole and quinazoline intermediates under specific reaction conditions to yield the target compound.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to enhance yield and purity.
化学反应分析
1-((4-fluorobenzyl)thio)-N-isopropyl-4-(4-methylbenzyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.
Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions, leading to the formation of carboxylic acids and amines.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like alkyl halides.
科学研究应用
1-((4-fluorobenzyl)thio)-N-isopropyl-4-(4-methylbenzyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
Biological Research: It is used as a probe to study the interactions between proteins and small molecules, particularly in the context of enzyme inhibition.
Pharmacology: The compound is investigated for its potential as a therapeutic agent for various diseases, including bacterial infections and inflammatory conditions.
Industrial Applications: It is explored for its use in the development of new materials with specific properties, such as antimicrobial coatings.
作用机制
The mechanism of action of 1-((4-fluorobenzyl)thio)-N-isopropyl-4-(4-methylbenzyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to the active site of target enzymes, inhibiting their activity and thereby disrupting key biological pathways. For example, it may inhibit kinases involved in cell signaling, leading to the suppression of cancer cell growth.
相似化合物的比较
1-((4-fluorobenzyl)thio)-N-isopropyl-4-(4-methylbenzyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide can be compared with other similar compounds, such as:
1-((4-fluorobenzyl)thio)-5-methyl(1,2,4)triazolo(4,3-a)quinoline: This compound shares a similar triazoloquinoline structure but lacks the isopropyl and methylbenzyl groups.
1,2,4-Triazolo[4,3-a]quinazoline Derivatives: These compounds have variations in the substituents on the triazole and quinazoline rings, leading to differences in their biological activity and applications.
Quinazolin-4-one Derivatives: These compounds contain a quinazolinone core and are studied for their antimicrobial and anticancer properties.
The uniqueness of this compound lies in its specific substituents, which confer distinct biological activities and potential therapeutic applications.
属性
分子式 |
C28H26FN5O2S |
|---|---|
分子量 |
515.6 g/mol |
IUPAC 名称 |
1-[(4-fluorophenyl)methylsulfanyl]-4-[(4-methylphenyl)methyl]-5-oxo-N-propan-2-yl-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide |
InChI |
InChI=1S/C28H26FN5O2S/c1-17(2)30-25(35)21-10-13-23-24(14-21)34-27(33(26(23)36)15-19-6-4-18(3)5-7-19)31-32-28(34)37-16-20-8-11-22(29)12-9-20/h4-14,17H,15-16H2,1-3H3,(H,30,35) |
InChI 键 |
GWJBWQXHXFHFKA-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)CN2C(=O)C3=C(C=C(C=C3)C(=O)NC(C)C)N4C2=NN=C4SCC5=CC=C(C=C5)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(p-tolyl)acetamide](/img/structure/B14103381.png)
![1H-Imidazole, 2-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-1-ethyl-,monohydrochloride](/img/structure/B14103384.png)
![2-{[(4-hydroxyquinazolin-2-yl)methyl]sulfanyl}-N-[(2E)-6-(methylsulfonyl)-1,3-benzothiazol-2(3H)-ylidene]acetamide](/img/structure/B14103392.png)
![3-benzyl-1-[(4-fluorophenyl)methyl]-5,6-dimethyl-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-2,4-dione](/img/structure/B14103399.png)
![3-ethyl-8-(2-methoxyphenyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B14103409.png)
![1-(3-Bromophenyl)-2-butyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14103418.png)
![3-hydroxy-4-(2-methyl-2,3-dihydro-1-benzofuran-5-carbonyl)-1-[(oxolan-2-yl)methyl]-5-(4-propoxyphenyl)-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B14103423.png)
![8-(4-methoxyphenyl)-1-methyl-3-(2-oxopropyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14103430.png)
![8-(1,4-dioxa-8-azaspiro[4.5]decane-8-carbonyl)-5H-dibenzo[b,e][1,4]diazepin-11(10H)-one](/img/structure/B14103436.png)

